The synthesis of AZD9567 involves several key steps, focusing on achieving high purity and specific structural characteristics. The process typically begins with the selection of appropriate starting materials that contain the necessary functional groups for modulating the glucocorticoid receptor.
AZD9567 possesses a unique molecular structure that enables its selective action on the glucocorticoid receptor. The precise molecular formula and structural details are critical for understanding its interaction with biological targets.
AZD9567 undergoes specific chemical reactions that are essential for its function as a selective glucocorticoid receptor modulator. These reactions can be categorized into:
The mechanism of action of AZD9567 primarily revolves around its ability to selectively modulate the activity of the glucocorticoid receptor:
AZD9567 exhibits distinct physical and chemical properties that influence its behavior in biological systems:
AZD9567 has potential applications in several scientific fields:
The discovery of AZD9567 emerged from systematic optimization of non-steroidal glucocorticoid receptor (GR) ligands. Initial work began with a lead compound (designated 4) that acted as a full GR agonist in reporter gene assays but exhibited suboptimal safety profiles. Through targeted modifications of its pyridindazole core and difluoropropanamide side chain, researchers generated diverse partial agonists. Crucially, only a narrow subset maintained full anti-inflammatory efficacy while minimizing adverse metabolic effects in human cell assays. This led to the identification of AZD9567 (compound 15), which demonstrated excellent oral efficacy in a rat model of streptococcal cell wall-induced joint inflammation, with an IC₅₀ of 3.8 nM for TNFα inhibition in human whole blood [1] [6].
Unlike steroidal glucocorticoids (e.g., prednisolone), AZD9567’s non-steroidal scaffold confers distinct receptor interactions. X-ray crystallography revealed that AZD9567 binds the GR ligand-binding domain in a unique conformation, altering co-regulator recruitment profiles. This binding mode underpins its transcriptional selectivity, enabling dissociation between anti-inflammatory and metabolic pathways [1] [10]. Preclinical profiling confirmed >1,000-fold selectivity over cardiovascular ion channels and a panel of 300+ off-target receptors/enzymes, minimizing risk of non-GR-mediated toxicity [3] [7].
Table 1: Key Preclinical Properties of AZD9567 vs. Prednisolone
Parameter | AZD9567 | Prednisolone | Source |
---|---|---|---|
GR Binding Affinity (Kd) | 1.7 nM | 6.8 nM | [3] [7] |
MR Selectivity (Fold vs. GR) | 104-fold lower | 10-fold lower | [3] |
TNFα Inhibition (IC₅₀) | 3.8 nM | 4.5 nM | [1] |
Hepatic TAT Induction | Absent | Significant | [7] |
Conventional glucocorticoids like prednisolone cause dose-limiting side effects through two primary mechanisms: activation of non-GR pathways (e.g., mineralocorticoid receptor, MR) and failure to differentiate therapeutic transrepression from detrimental transactivation within GR signaling.
AZD9567 addresses the first limitation through enhanced receptor specificity. It exhibits 104-fold lower affinity for MR compared to prednisolone, explaining its minimal impact on electrolyte balance in clinical studies. This selectivity prevents aldosterone-like effects such as sodium retention and hypertension [3] [5]. Mechanistically, AZD9567 binding induces a distinct GR conformation that preferentially recruits corepressors (e.g., NCoR1) over coactivators (e.g., TIF2) at metabolic gene promoters. In human hepatocytes, this manifests as absent induction of tyrosine aminotransferase (TAT), a key gluconeogenic enzyme robustly upregulated by prednisolone [1] [6].
Transcriptomic analyses reveal AZD9567’s dissociated activity: It fully represses NF-κB-driven pro-inflammatory genes (IL-6, TNFα) but shows reduced agonism at glucocorticoid response elements (GREs) regulating glucose and bone metabolism. This "selective GR modulator" profile stems from its inability to stabilize helix-12 in the GR activation domain, thereby attenuating transactivation [1] [9].
Table 2: Mechanisms of GR Selectivity
Selectivity Mechanism | AZD9567 Effect | Consequence |
---|---|---|
Receptor Specificity | >1,000× selectivity for GR over MR | No electrolyte imbalance |
Co-regulator Recruitment | Favors corepressors at metabolic GREs | Suppressed gluconeogenic gene expression |
Transcriptional Bias | Full transrepression, partial transactivation | Anti-inflammatory without hyperglycemia |
Dimerization Efficiency | Reduced GR homodimer formation | Attenuated bone turnover effects |
In phase 1 studies, AZD9567 demonstrated comparable anti-inflammatory efficacy to prednisolone in ex vivo human whole blood assays, suppressing LPS-induced TNFα release with similar potency. Oral glucose tolerance tests (OGTT) revealed a critical advantage: doses up to 80 mg showed glucose AUC₀–₄ₕ changes equivalent to prednisolone 5 mg, while prednisolone 20 mg significantly increased glucose exposure [2] [8]. This improved dysglycemic profile was corroborated in volunteers with prediabetes, where AZD9567 had minimal impact on insulin sensitivity and β-cell function versus prednisolone [8].
A phase 2a trial in rheumatoid arthritis patients (N=21) directly compared AZD9567 (40 mg) and prednisolone (20 mg). Both agents produced clinically meaningful reductions in disease activity (DAS28-CRP), with a mean difference of 0.47 (95% CI: -0.49 to 1.43) at day 15. Key secondary endpoints (ACR20/50/70 responses, tender/swollen joint counts) confirmed equivalent efficacy. Transcriptomic analysis of patient monocytes further validated that AZD9567 modulates inflammatory pathways identically to prednisolone and dexamethasone [5] [9]. Crucially, AZD9567 preserved electrolyte homeostasis, showing no effect on serum sodium:potassium ratios—unlike prednisolone, which altered this ratio via MR cross-reactivity [5] [9].
Table 3: Clinical Outcomes in Rheumatoid Arthritis Phase 2a Study
Endpoint | AZD9567 40 mg (Δ) | Prednisolone 20 mg (Δ) | P-value |
---|---|---|---|
DAS28-CRP (Day 15) | -1.98 | -2.45 | 0.47* |
ACR20 Response Rate (%) | 63.6 | 70.0 | NS |
Tender Joint Count (68) | -9.1 | -11.2 | NS |
Swollen Joint Count (66) | -7.3 | -8.9 | NS |
Serum Na⁺:K⁺ Ratio Change | 0.00 | -0.18 | <0.05 |
*Least-squares mean difference (95% CI: -0.49 to 1.43); NS=not significant [5] [9]
Preclinically, AZD9567 reduced joint inflammation in rats with potency matching prednisolone but exhibited reduced metabolic disruption: It did not inhibit glucose-stimulated insulin secretion in human pancreatic islets and lacked gluconeogenic gene induction in hepatocytes [3] [7]. These properties position it as a promising agent for chronic inflammatory conditions where conventional glucocorticoids exacerbate diabetes or bone loss.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7